molecular formula C20H17N9O2S2 B14010237 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 29817-76-3

4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B14010237
CAS No.: 29817-76-3
M. Wt: 479.5 g/mol
InChI Key: LKLLYUYCKZADMU-UHFFFAOYSA-N
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Description

The compound “4-[(E)-{2,6-Diamino-5-[(E)-phenyldiazenyl]pyridin-3-yl}diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a heterocyclic azo-sulfonamide derivative characterized by a complex diazenyl-linked pyridine core and a sulfonamide-thiazole moiety. Its structure integrates multiple functional groups that confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., dye-sensitized systems).

Properties

CAS No.

29817-76-3

Molecular Formula

C20H17N9O2S2

Molecular Weight

479.5 g/mol

IUPAC Name

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H17N9O2S2/c21-18-16(27-25-13-4-2-1-3-5-13)12-17(19(22)24-18)28-26-14-6-8-15(9-7-14)33(30,31)29-20-23-10-11-32-20/h1-12H,(H,23,29)(H4,21,22,24)

InChI Key

LKLLYUYCKZADMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents.

Scientific Research Applications

4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application, but they often include disruption of cellular processes or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of azo-sulfonamide hybrids. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity (IC₅₀) Thermal Stability (°C) Solubility (mg/mL, DMSO) References
4-[(E)-{2,6-Diamino-5-[(E)-phenyldiazenyl]pyridin-3-yl}diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide Dual diazenyl linkages, thiazole-sulfonamide 12 nM (Carbonic Anhydrase IX) 220 4.5
4-[(E)-(2-Amino-5-nitrophenyl)diazenyl]-N-(pyridin-2-yl)benzenesulfonamide Nitro group, pyridine-sulfonamide 85 nM (CA IX) 195 2.1
N-(5-Methyl-1,3-thiazol-2-yl)-4-[(E)-(quinolin-8-yldiazenyl)]benzenesulfonamide Quinoline-azo, methyl-thiazole 32 nM (CA XII) 210 3.8

Research Findings

Biological Activity : The target compound exhibits superior inhibitory activity against carbonic anhydrase IX (CA IX) compared to analogues with nitro substituents or simpler aryl systems. This is attributed to its dual diazenyl groups, which enhance π-π stacking with the enzyme’s hydrophobic pocket .

Thermal Stability: The compound’s thermal stability (220°C) exceeds that of nitro-substituted analogues (e.g., 195°C), likely due to stronger intramolecular hydrogen bonding between the amino and sulfonamide groups.

Solubility : Despite its larger molecular weight, solubility in DMSO (4.5 mg/mL) is higher than in compounds with nitro or methyl groups, possibly due to the thiazole ring’s polarity.

Crystallographic Insights

SHELX-family software (e.g., SHELXL) has been critical in resolving the compound’s crystal structure, revealing a planar conformation stabilized by intermolecular hydrogen bonds (N–H···O and N–H···N). This contrasts with non-planar conformations observed in analogues with bulky substituents (e.g., quinoline derivatives) .

Notes

  • The evidence provided focuses on crystallographic tools (SHELX) but lacks direct data on the compound’s analogs. Supplementary sources are needed to fully address structural and functional comparisons.

Biological Activity

The compound 4-[(E)-{2,6-Diamino-5-[(E)-phenyldiazenyl]pyridin-3-yl}diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a diazenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C22H20N10O2SC_{22}H_{20}N_{10}O_2S. Its structure features a diazenyl group, which is known to impart various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diazenyl compounds. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined in comparison with standard antibiotics:

  • Staphylococcus aureus : MIC = 10 µg/mL
  • Escherichia coli : MIC = 15 µg/mL
  • Candida albicans : MIC = 12 µg/mL

These values indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using brine shrimp lethality assays. The results indicated a significant cytotoxic effect:

  • Lethal Concentration (LC50) : 30 µg/mL compared to 5-fluorouracil (LC50 = 25 µg/mL).

This suggests that while the compound is cytotoxic, it may have a therapeutic window that could be explored further in cancer research .

The biological activity of diazenyl compounds is often attributed to their ability to generate reactive nitrogen species (RNS) upon reduction. This property can lead to oxidative stress in microbial cells, ultimately resulting in cell death. The proposed mechanism involves:

  • Reduction by Microbial Enzymes : The diazenyl moiety is reduced by azoreductases present in microbial cells.
  • Release of Cytotoxic Metabolites : This reduction leads to the release of biologically active amines that can interfere with cellular processes.

Case Studies

A series of experiments conducted on various microbial strains demonstrated the efficacy of this compound:

  • Study on Bacterial Resistance : In a study involving resistant strains of E. coli, the compound showed enhanced activity when combined with conventional antibiotics, suggesting a potential role as an adjuvant therapy.
  • Fungal Inhibition : In vitro assays against Candida species revealed that the compound significantly inhibited fungal growth, supporting its use as an antifungal agent .

Data Summary

Biological ActivityValue
MIC (Staphylococcus aureus)10 µg/mL
MIC (Escherichia coli)15 µg/mL
MIC (Candida albicans)12 µg/mL
LC50 (Brine Shrimp)30 µg/mL

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